GABAA Modulation Superiority
In a direct head-to-head comparison using the two-microelectrode voltage clamp technique on recombinant α₁β₂γ(2S) GABAA receptors, dehydroeffusol enhanced GABA-induced chloride currents to a significantly greater extent than its close analog, effusol. This quantifiable difference establishes dehydroeffusol as the more potent positive allosteric modulator of this clinically relevant receptor target [1].
| Evidence Dimension | Maximum enhancement of GABA-induced chloride current (IGABA) |
|---|---|
| Target Compound Data | 239 ± 18 % |
| Comparator Or Baseline | Effusol: 188 ± 20 % |
| Quantified Difference | 51 percentage points higher enhancement (27% relative increase) |
| Conditions | Recombinant α₁β₂γ(2S) GABAA receptors expressed in Xenopus oocytes |
Why This Matters
This data provides a clear, quantitative basis for selecting dehydroeffusol over effusol as a tool compound for investigating GABAA receptor pharmacology or for developing anxiolytic agents.
- [1] Singhuber J, Baburin I, Khom S, Zehl M, Urban E, Hering S, Kopp B. GABA(A) receptor modulators from the Chinese herbal drug Junci Medulla—the pith of Juncus effusus. Planta Med. 2012 Mar;78(5):455-8. doi: 10.1055/s-0031-1298174. PMID: 22271080. View Source
